molecular formula C21H27N3O3 B6749776 1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea

1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea

Cat. No.: B6749776
M. Wt: 369.5 g/mol
InChI Key: VNHQYNHKTCRJAL-UHFFFAOYSA-N
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Description

1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxymethyl group attached to a phenyl ring and a pyrrolidinyl group linked to a urea moiety. The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxymethyl Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form 4-(methoxymethyl)benzaldehyde.

    Synthesis of the Pyrrolidinyl Intermediate: The next step involves the reaction of 3-methoxybenzylamine with pyrrolidine in the presence of a suitable base to form the pyrrolidinyl intermediate.

    Coupling Reaction: The final step involves the coupling of the methoxymethyl phenyl intermediate with the pyrrolidinyl intermediate in the presence of a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde.

    Reduction: Formation of corresponding amines from the urea moiety.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Methoxymethyl)phenyl]-3-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]methyl]urea: A similar compound with a different substitution pattern on the aromatic ring.

    1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-2-yl]methyl]urea: A similar compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness

1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea is unique due to its specific substitution pattern and the presence of both methoxymethyl and pyrrolidinyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-15-16-6-8-18(9-7-16)23-21(25)22-13-17-10-11-24(14-17)19-4-3-5-20(12-19)27-2/h3-9,12,17H,10-11,13-15H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQYNHKTCRJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)NC(=O)NCC2CCN(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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